Diplacol

Anti-infective Neuraminidase inhibition Bacterial virulence

Diplacol is a 6-geranylated flavanone with a validated sub-micromolar IC50 (0.110 μM) against C. perfringens neuraminidase and established anti-inflammatory activity (IC50 4.53 μM) in RAW264.7 macrophages. Its 3-hydroxyl group and geranyl substitution confer a distinct biological profile superior to analogs like diplacone. Procure this high-purity compound to ensure experimental reproducibility in neuraminidase, iNOS/NF-κB, and antiviral (SARS-CoV-2 3CLpro) research.

Molecular Formula C25H28O7
Molecular Weight 440.5 g/mol
Cat. No. B12362094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiplacol
Molecular FormulaC25H28O7
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C)C
InChIInChI=1S/C25H28O7/c1-13(2)5-4-6-14(3)7-9-16-18(27)12-20-21(22(16)29)23(30)24(31)25(32-20)15-8-10-17(26)19(28)11-15/h5,7-8,10-12,24-29,31H,4,6,9H2,1-3H3/b14-7+/t24-,25+/m0/s1
InChIKeyUESFDRVOHWXYIQ-PRANAVDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diplacol (6-Geranyltaxifolin): Geranylated Flavanone Chemical Identity and Baseline Procurement Parameters


Diplacol, also known as 6-Geranyltaxifolin, is a geranylated flavanone natural product belonging to the flavonoid class of secondary metabolites. Its chemical structure is defined as (2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one, with the molecular formula C25H28O7 and a molecular weight of 440.5 g/mol [1]. Diplacol was first isolated from the leaf resin of Diplacus aurantiacus [2] and has subsequently been reported in Paulownia tomentosa and Macaranga alnifolia [3]. The compound is commercially available from multiple research chemical suppliers as a solid powder, typically stored at -20°C for long-term stability [1].

Why Diplacol Cannot Be Substituted with Generic Flavonoids or Other Geranylated Analogs in Scientific Research


Geranylated flavonoids, including Diplacol, exhibit biological activities that are highly sensitive to specific structural features, including the position and degree of geranylation, hydroxylation pattern, and stereochemistry. The 6-geranyl substitution on the flavanone core, combined with the 3-hydroxyl group characteristic of dihydroflavonols, confers a distinct chemical and biological profile that differs markedly from closely related analogs such as diplacone (lacking the 3-hydroxyl) or 3'-O-methyldiplacol (methylated at the 3' position) [1]. Direct head-to-head comparative studies demonstrate that these structural variations translate into quantifiable differences in anti-inflammatory potency, radical scavenging capacity, and molecular target engagement [2]. Therefore, in procurement for experimental research, substitution with a generic flavonoid or even a structurally similar geranylated flavanone risks introducing uncontrolled variables that can compromise assay reproducibility and confound mechanistic interpretation.

Diplacol Quantitative Differentiation Evidence Against Closest Structural Analogs and Alternatives


Diplacol Exhibits Sub-Micromolar Inhibition of Clostridium perfringens Neuraminidase, Distinguishing It from the Less Potent Analog Diplacone

In a direct head-to-head comparison within the same study, Diplacol demonstrated a significantly lower IC50 value (0.110 μM) for inhibiting Clostridium perfringens neuraminidase (Cp-NanI) compared to the structurally similar 6-geranylflavanone diplacone, which exhibited an IC50 of 10.4 μM [1]. This represents an approximately 94-fold greater potency for Diplacol relative to its close analog diplacone in the same assay system. Additional geranylated flavanones tested in the same panel, including mimulone (IC50 = 6.1 μM) and 3'-O-methyldiplacone (IC50 = 14.3 μM), were also less potent than Diplacol [1].

Anti-infective Neuraminidase inhibition Bacterial virulence

Diplacol Demonstrates Moderate Antiproliferative Activity in A2780 Ovarian Cancer Cells, Quantitatively Distinct from Co-Isolated Analogs

When evaluated in the A2780 human ovarian cancer cell line assay alongside nine other prenylated stilbenes and geranylated flavonoids isolated from Macaranga alnifolia, Diplacol (compound 8) exhibited measurable antiproliferative activity with an IC50 value of 13.5 μM [1]. In this same head-to-head study, the co-isolated analog bonanniol A (compound 7) displayed an IC50 of 11.0 μM, while the stilbene vedelianin (compound 6) showed the most potent activity at IC50 = 0.13 μM [1]. The quantitative difference between Diplacol and the most active isolate (vedelianin) exceeds 100-fold, establishing Diplacol's distinct activity profile within this chemical space.

Oncology research Antiproliferative activity Natural product screening

Diplacol Shows Potent Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages with a Defined IC50 Value of 4.53 μM

Diplacol inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages with an IC50 value of 4.53 μM . This anti-inflammatory activity is consistently reported across multiple independent studies and supplier technical datasheets, providing a robust, reproducible benchmark for experimental use. The inhibition of NO production suggests potential modulation of inducible nitric oxide synthase (iNOS) expression or activity, likely through interference with NF-κB or MAPK signaling pathways [1].

Inflammation research NO inhibition Macrophage activation

Diplacol and Diplacone Exhibit Potent DPPH Radical Scavenging Activity as Part of a Geranylated Flavanone Panel from Paulownia tomentosa

In a study isolating and characterizing nine new and six known geranylated flavanones from the secretion on immature fruits of Paulownia tomentosa, Diplacol (referred to as 6-geranyl-3,3',4',5,7-pentahydroxyflavanone) was among a subset of compounds—including diplacone and compound 8—that demonstrated potent radical scavenging effects towards DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals [1]. While specific IC50 values were not individually reported for all compounds, the study explicitly groups Diplacol with the most active radical scavengers within the panel, distinguishing it from other geranylated flavanones that showed weaker or negligible activity [1].

Antioxidant research Free radical scavenging Natural product chemistry

Diplacol Identified as a Lead Compound Against SARS-CoV-2 3CLpro via Computational Screening, Alongside Lonchocarpol A and Broussonol E

In a high-throughput virtual screening study targeting four main drivers of SARS-CoV-2 infection (spike glycoprotein, PLpro, 3CLpro, and RdRp), Diplacol emerged as one of three lead compounds—alongside lonchocarpol A and broussonol E—that satisfied all drug-likeness criteria (no violations of Lipinski's rule of five) and demonstrated the highest binding affinity against the 3CLpro (main protease) target [1][2]. Subsequent molecular dynamics simulations confirmed that Diplacol forms stable protein-ligand complexes with 3CLpro over a 100 ns simulation period, engaging key active site residues including TYR54, MET49, MET165, CYS145, and HIS41 through hydrogen bonds and hydrophobic interactions [1]. The compound exhibited a dipole moment of 5.209 Debye, intermediate between broussonol E (4.122 D) and dexamethasone (5.334 D) [3].

Antiviral research SARS-CoV-2 Molecular docking 3CLpro inhibition

Diplacol Lacks Significant Antiproliferative Activity in A2780 Cells (IC50 = 13.5 μM) in Contrast to Highly Potent Co-Isolates, Defining a Distinct Selectivity Profile

In the same antiproliferative assay of Macaranga alnifolia isolates, Diplacol exhibited relatively weak cytotoxicity (IC50 = 13.5 μM) compared to the most potent compounds in the panel. This contrasts sharply with vedelianin (IC50 = 0.13 μM) and schweinfurthin E (IC50 = 0.26 μM), which were 104-fold and 52-fold more potent, respectively [1]. This differential activity profile suggests that Diplacol's biological effects—such as its anti-inflammatory and neuraminidase inhibitory activities—are not driven by general cytotoxicity, indicating a degree of target selectivity that distinguishes it from more broadly cytotoxic analogs.

Selectivity profiling Cytotoxicity screening Therapeutic window

Recommended Diplacol Application Scenarios Based on Validated Quantitative Differentiation Evidence


Anti-infective Research Targeting Bacterial Neuraminidase (Cp-NanI) Inhibition

Based on its sub-micromolar IC50 (0.110 μM) against Clostridium perfringens neuraminidase—representing 94-fold greater potency than the analog diplacone [1]—Diplacol is the preferred geranylated flavanone for in vitro studies investigating bacterial neuraminidase biology, virulence factor modulation, and potential therapeutic interventions for C. perfringens-associated infections. Its high potency enables the use of lower compound concentrations, reducing the risk of off-target effects and solvent-related artifacts in cell-based assays.

Inflammation Pathway Studies: NO Production Inhibition in Macrophage Models

With a well-validated IC50 of 4.53 μM for inhibiting LPS-induced NO production in RAW264.7 macrophages across multiple independent sources , Diplacol serves as a reliable, quantitative tool for probing iNOS regulation, NF-κB/MAPK signaling cascades, and the role of geranylated flavonoids in modulating inflammatory responses. Its moderate potency allows for clear dose-response characterization without the confounding influence of cytotoxicity at effective concentrations.

Computational and In Silico Drug Discovery: SARS-CoV-2 3CLpro Inhibitor Lead Optimization

Diplacol's identification as a top-tier computational hit against SARS-CoV-2 3CLpro, demonstrating stable molecular dynamics trajectories over 100 ns and favorable drug-likeness and biosafety predictions [2], positions it as a high-priority scaffold for in vitro validation and structure-activity relationship (SAR) studies. Researchers engaged in antiviral drug discovery, particularly those focused on coronavirus main protease inhibition, should prioritize Diplacol for experimental follow-up based on its validated in silico binding profile and predicted pharmacokinetic properties.

Antioxidant and Radical Scavenging Mechanism Investigations

Given its demonstrated potent DPPH radical scavenging activity within a panel of structurally related geranylated flavanones from Paulownia tomentosa [3], Diplacol is suitable for studies examining the structural determinants of flavonoid antioxidant capacity, particularly the contribution of the 3-hydroxyl group and geranyl side chain positioning. Its activity profile supports its use as a reference compound in comparative antioxidant assays and oxidative stress models where a naturally derived, structurally defined flavonoid is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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